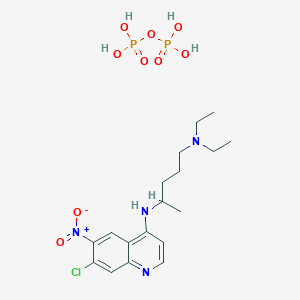
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, also known as CPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including signal transduction, gene expression, and cell proliferation.
Mécanisme D'action
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a cyclic nucleotide analog that acts as a potent activator of PKA. It binds to the regulatory subunit of PKA, causing the dissociation of the catalytic subunit and the subsequent activation of PKA. Activated PKA then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes. It has also been shown to inhibit cell proliferation in certain cancer cell lines. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been used to study the role of PKA in various cellular processes, including signal transduction, gene expression, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in lab experiments is its potency as a PKA activator. It has been shown to be more potent than other cyclic nucleotide analogs such as dibutyryl cAMP. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate also has a longer half-life than other cyclic nucleotide analogs, making it more stable in cell culture experiments. One limitation of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is its relatively high cost compared to other cyclic nucleotide analogs.
Orientations Futures
There are several future directions for the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in scientific research. One area of interest is the role of PKA in cancer development and progression. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to inhibit cell proliferation in certain cancer cell lines, and further research could investigate its potential as a cancer treatment. Another area of interest is the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in tissue engineering and regenerative medicine. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, and further research could investigate its potential for tissue engineering applications.
Méthodes De Synthèse
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate can be synthesized by reacting 7-chloro-4-nitroquinoline-2(1H)-one with diethylamine and 1-methyl-4-bromo-2-butanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate.
Applications De Recherche Scientifique
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been widely used in scientific research to study various cellular processes. It has been used to activate PKA and investigate its role in cellular signaling pathways. It has also been used to study gene expression and cell proliferation. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes.
Propriétés
Numéro CAS |
102259-64-3 |
|---|---|
Nom du produit |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate |
Formule moléculaire |
C18H29ClN4O9P2 |
Poids moléculaire |
542.8 g/mol |
Nom IUPAC |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C18H25ClN4O2.H4O7P2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17;1-8(2,3)7-9(4,5)6/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
UVEFAJOQKPONDO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
Synonymes |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline di phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




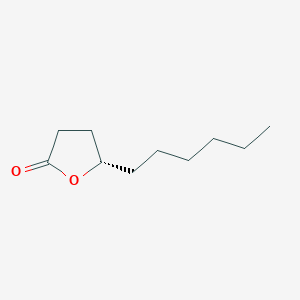
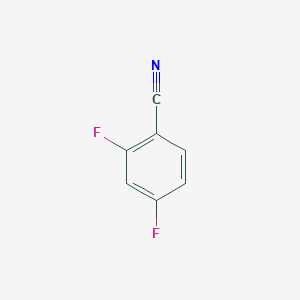
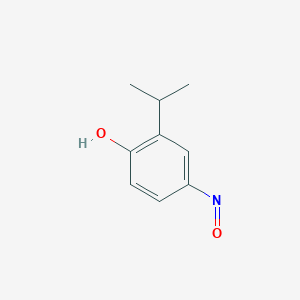


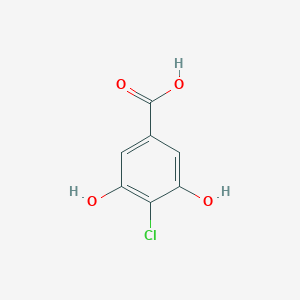
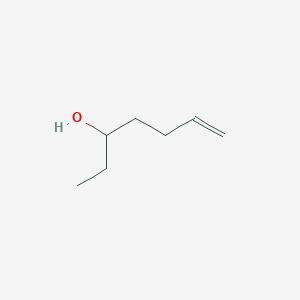
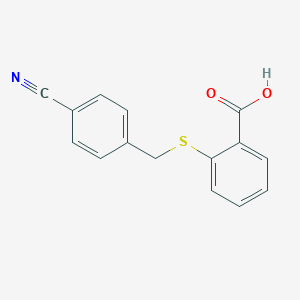
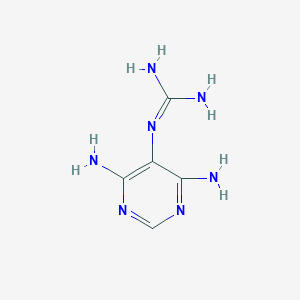
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
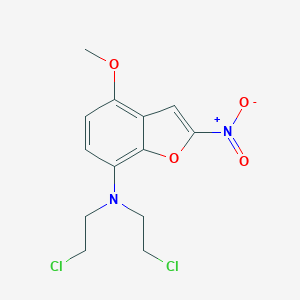
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
